molecular formula C8H4Cl2N2O2 B3293718 3,6-Dichloro-1H-indazole-4-carboxylic acid CAS No. 885522-18-9

3,6-Dichloro-1H-indazole-4-carboxylic acid

Cat. No.: B3293718
CAS No.: 885522-18-9
M. Wt: 231.03 g/mol
InChI Key: OMAUYUVQLYEHPL-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-indazole-4-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a carboxylic acid group at the 4th position of the indazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1H-indazole-4-carboxylic acid typically involves the chlorination of 1H-indazole-4-carboxylic acid. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-4,5-dicarboxylic acid, while reduction could produce 3,6-dichloro-1H-indazole-4-methanol.

Scientific Research Applications

3,6-Dichloro-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1H-indazole-4-carboxylic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    3,5-Dichloro-1H-indazole-4-carboxylic acid: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.

    4,6-Dichloro-1H-indazole-3-carboxylic acid: Chlorine atoms and carboxylic acid group are positioned differently, affecting its reactivity and applications.

Uniqueness: 3,6-Dichloro-1H-indazole-4-carboxylic acid is unique due to the specific positioning of its chlorine atoms and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-2H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAUYUVQLYEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-1H-indazole-4-carboxylic acid
Reactant of Route 2
3,6-Dichloro-1H-indazole-4-carboxylic acid
Reactant of Route 3
3,6-Dichloro-1H-indazole-4-carboxylic acid
Reactant of Route 4
3,6-Dichloro-1H-indazole-4-carboxylic acid
Reactant of Route 5
3,6-Dichloro-1H-indazole-4-carboxylic acid
Reactant of Route 6
3,6-Dichloro-1H-indazole-4-carboxylic acid

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